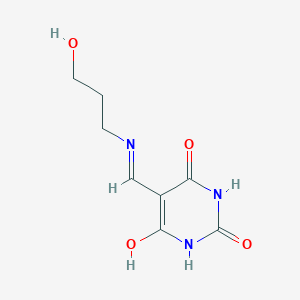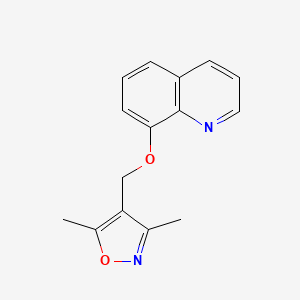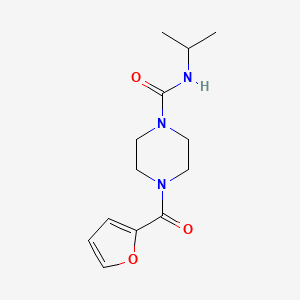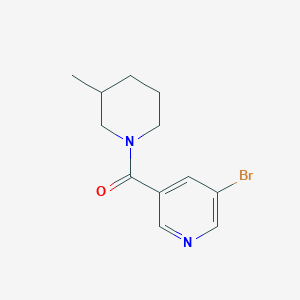
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione, also known as HHPD, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
作用機序
The mechanism of action of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has also been shown to have neuroprotective effects, including the improvement of cognitive function and the prevention of neuronal damage.
実験室実験の利点と制限
The advantages of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit key enzymes and signaling pathways, and its neuroprotective effects. The limitations of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include the variability in yield and purity depending on the synthesis method used, and the need for further studies to fully understand its mechanism of action and safety profile.
将来の方向性
For research on 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione include the exploration of its potential therapeutic applications in other diseases, the optimization of its synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its safety profile in preclinical and clinical studies. Additionally, the development of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been synthesized using different methods, including the reaction of uracil with 3-aminopropyl alcohol and formaldehyde, and the reaction of uracil with 3-chloropropionaldehyde and sodium borohydride. The yield and purity of the synthesized compound vary depending on the method used.
科学的研究の応用
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-3-1-2-9-4-5-6(13)10-8(15)11-7(5)14/h4,12H,1-3H2,(H3,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCENCXKCNLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)


![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)


![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)